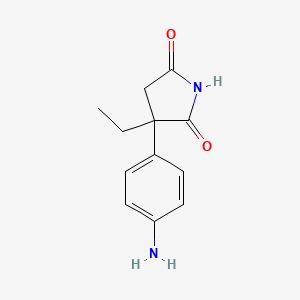

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an ethyl group and an amino-substituted phenyl moiety. Its chemical formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structure is essential for its interaction with biological targets, particularly in enzyme inhibition.

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as a reversible inhibitor of cytochrome P450 enzymes, specifically aromatase (CYP19). This enzyme is crucial in the biosynthesis of estrogens from androgens. The compound demonstrated comparable efficacy to established inhibitors like aminoglutethimide in reducing estrogen levels in vivo in rat models.

2. Antioxidant Activity

The compound has shown potential antioxidant properties. In studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, it exhibited weak radical scavenging activity at concentrations around 200 µg/mL . This suggests a possible role in mitigating oxidative stress-related conditions.

3. Antimicrobial Properties

While initial evaluations indicated limited antimicrobial activity at various concentrations (4-256 µg/mL), further studies are necessary to explore its potential against specific microbial strains . The lack of significant growth inhibition suggests that while it may not be a potent antimicrobial agent, it could have applications in combination therapies.

Data Table: Biological Activities of this compound

| Activity | Methodology | Findings |

|---|---|---|

| Cytochrome P450 Inhibition | In vitro assays | Reversible inhibition of aromatase; comparable to AG |

| Antioxidant Activity | DPPH assay | 0.3% radical scavenging at 200 µg/mL |

| Antimicrobial Activity | Agar dilution method | No significant growth inhibition at tested concentrations |

Case Study 1: Aromatase Inhibition

In a study evaluating various pyrrolidine derivatives for their ability to inhibit aromatase activity, this compound was identified as a promising candidate due to its structural similarity to known inhibitors. The study utilized human placental tissue to assess the compound's efficacy and found that it significantly reduced estrogen production compared to controls .

Case Study 2: Antioxidative Effects

Another investigation focused on the antioxidative properties of this compound within neuronal cell lines exposed to oxidative stress. The results indicated that while the compound did not prevent cell death entirely, it reduced reactive oxygen species (ROS) levels, suggesting a neuroprotective effect that warrants further exploration in neurodegenerative disease models .

科学的研究の応用

Aromatase Inhibition

One of the primary applications of 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione is its role as an aromatase inhibitor. Aromatase is an enzyme involved in the biosynthesis of estrogens from androgens. Compounds that inhibit this enzyme are crucial in treating hormone-dependent cancers such as breast cancer.

- Inhibitory Potency : The compound demonstrates selective competitive inhibition of the aromatase enzyme system with a Ki value of approximately 1.75 μM, indicating its potential as a therapeutic agent against estrogen-dependent tumors .

Cholesterol Side Chain Cleavage Enzyme Inhibition

In addition to aromatase inhibition, this compound also serves as a structural analog to aminoglutethimide, known for inhibiting cytochrome P450 enzymes involved in cholesterol metabolism. This property makes it valuable for studying cholesterol-related diseases and endocrine disorders .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit potential antitumor activity. A study highlighted its ability to inhibit the metabolism of all-trans retinoic acid by rat liver microsomes, showcasing its role in modulating retinoic acid pathways critical for cell differentiation and growth .

Case Study 1: Inhibition Profile

A study evaluated various analogs of this compound for their inhibitory effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage enzymes. The results showed that while some analogs were weakly inhibitory, others demonstrated significant inhibition, reinforcing the importance of structural modifications on biological activity .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the enantioselectivity of different forms of this compound as inhibitors of P450AROM (aromatase) and P450CSCC (cholesterol side chain cleavage). The study revealed that specific enantiomers exhibited higher potency compared to their racemic counterparts, highlighting the relevance of stereochemistry in drug design .

特性

CAS番号 |

91567-07-6 |

|---|---|

分子式 |

C12H14N2O2 |

分子量 |

218.25 g/mol |

IUPAC名 |

3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(7-10(15)14-11(12)16)8-3-5-9(13)6-4-8/h3-6H,2,7,13H2,1H3,(H,14,15,16) |

InChIキー |

QPJZAHJMZUCFMF-UHFFFAOYSA-N |

SMILES |

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |

正規SMILES |

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |

同義語 |

3-(4'-aminophenyl)-3-ethylpyrollidine-2,5-dione 3-APEPD |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。